molecular formula C21H24N2O5S B4027556 2-[(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)carbamoyl]cyclohexanecarboxylic acid

2-[(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B4027556
M. Wt: 416.5 g/mol
InChI Key: DRYNNGBUJCIXDG-UHFFFAOYSA-N
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Description

2-[(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexane ring substituted with a carboxylic acid group and a phenylcarbamoyl group, which is further substituted with a 4-methylphenylsulfonylamino group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)carbamoyl]cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the cyclohexanecarboxylic acid core: This can be achieved through the hydrogenation of cyclohexene followed by carboxylation.

    Introduction of the phenylcarbamoyl group: This step involves the reaction of cyclohexanecarboxylic acid with an appropriate isocyanate to form the carbamoyl group.

    Substitution with the 4-methylphenylsulfonylamino group: This step involves the reaction of the phenylcarbamoyl intermediate with 4-methylphenylsulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)carbamoyl]cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)carbamoyl]cyclohexanecarboxylic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)carbamoyl]cyclohexanecarboxylic acid depends on its specific application. In general, the compound may interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)carbamoyl]cyclohexanecarboxylic acid derivatives: These compounds have similar structures but may differ in the substitution pattern or functional groups.

    Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexane ring and carboxylic acid group but may have different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which provides a unique reactivity profile and potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-[[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-14-6-12-17(13-7-14)29(27,28)23-16-10-8-15(9-11-16)22-20(24)18-4-2-3-5-19(18)21(25)26/h6-13,18-19,23H,2-5H2,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYNNGBUJCIXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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